1-Isobutyl-1H-imidazo[4,5-c]quinoline
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)imidazo[4,5-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-10(2)8-17-9-16-13-7-15-12-6-4-3-5-11(12)14(13)17/h3-7,9-10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYOCSTZCULCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465455 | |
| Record name | 1-Isobutyl-1H-imidazo[4,5-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99010-24-9 | |
| Record name | Deaminoimiquimod | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099010249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isobutyl-1H-imidazo[4,5-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEAMINOIMIQUIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLE3AF1XOT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 1 Isobutyl 1h Imidazo 4,5 C Quinoline and Its Derivatives
Established Synthetic Routes to the 1H-imidazo[4,5-c]quinoline Core Structure
The synthesis of the fundamental 1H-imidazo[4,5-c]quinoline scaffold is a critical step, achievable through several reliable routes, primarily involving cyclization reactions and the conversion of quinoline-based precursors. nih.gov
Cyclization Reactions for 1H-imidazo[4,5-c]quinoline Formation
The formation of the imidazole (B134444) ring fused to the quinoline (B57606) system is commonly achieved through the cyclization of an appropriately substituted 3,4-diaminoquinoline derivative. google.com This process typically involves reacting the diamine with a one-carbon synthon, which closes the five-membered imidazole ring. For instance, the reaction of a 3,4-diaminoquinoline with formic acid or its equivalents like triethyl orthoformate leads to the formation of the unsubstituted 1H-imidazo[4,5-c]quinoline core. google.comechemi.com A specific example is the reaction of 3,4-diaminoquinoline with glacial acetic acid to yield 2-methyl-1H-imidazo[4,5-c]quinoline. google.com Another approach involves the acylation of the 3-amino group of a quinoline precursor, which is then followed by a cyclization step to form the desired imidazoquinoline ring system. binghamton.edu
Conversion of Precursors (e.g., 3-Amino-4-(isobutylamino)-quinoline) to the Imidazoquinoline Ring
A key strategy for synthesizing N-1 substituted imidazoquinolines involves the cyclization of a precursor that already contains the desired substituent. google.com A prominent example is the conversion of 3-Amino-4-(isobutylamino)-quinoline to 1-isobutyl-1H-imidazo[4,5-c]quinoline. google.com This transformation is efficiently accomplished by treating the diamine precursor with formic acid, which facilitates the ring closure to form the imidazole moiety directly bearing the isobutyl group at the N-1 position. google.com This method highlights a streamlined approach where the N-1 substituent is incorporated prior to the final ring formation.
Strategies for Isobutyl Group Introduction at the N-1 Position
The introduction of the isobutyl group at the N-1 position of the imidazo[4,5-c]quinoline ring is a crucial step in the synthesis of the target compound. There are two primary strategies to achieve this:
Precursor-based Introduction: As detailed previously, the most direct method involves starting with a quinoline precursor that already possesses the isobutylamino group at the C-4 position. The subsequent cyclization to form the imidazole ring locks the isobutyl group in place at the N-1 position of the final heterocyclic system. google.com This approach begins with the nucleophilic substitution of a 4-chloroquinoline (B167314) with isobutylamine (B53898) to form a 4-(isobutylamino)quinoline derivative, which is then nitrated at the 3-position and subsequently reduced to yield the 3-amino-4-(isobutylamino)-quinoline precursor.
Post-formation Alkylation: An alternative strategy involves first constructing the 1H-imidazo[4,5-c]quinoline core and then introducing the isobutyl group via N-alkylation. This method allows for greater flexibility in creating a variety of N-1 substituted analogues. nih.gov The reaction typically involves treating the parent imidazoquinoline with an isobutyl halide (e.g., isobutyl bromide) in the presence of a suitable base to facilitate the alkylation at the nitrogen atom of the imidazole ring.
Functionalization at the C-4 Position of this compound
The C-4 position of the this compound system is a key site for further functionalization, which significantly influences the compound's properties. This is typically achieved by activating the C-4 position with a good leaving group, most commonly a chlorine atom, to create the versatile intermediate, 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline. google.comprepchem.com
Nucleophilic Substitution Reactions of 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline
The chloro-substituent at the C-4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups. frontiersin.org This reactivity makes 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline a pivotal intermediate in the synthesis of diverse derivatives. nih.govnih.govsigmaaldrich.comsigmaaldrich.com For example, reaction with sodium methoxide (B1231860) in methanol (B129727) displaces the chloride to yield 1-isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline. prepchem.comnih.gov Similarly, a halogen exchange reaction with an alkali halide, such as sodium iodide in acetone, can be used to convert the 4-chloro derivative into the corresponding 4-iodo intermediate, which can be useful for subsequent reactions. google.com
| Nucleophile | Solvent/Conditions | Product | Source |
|---|---|---|---|
| Sodium methoxide | Methanol, reflux | 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline | prepchem.com, nih.gov |
| Sodium iodide | Acetone, 25-35°C | 4-Iodo-1-isobutyl-1H-imidazo-[4,5-c]-quinoline | google.com |
| Ammonia (B1221849) | - | 4-Amino-1-isobutyl-1H-imidazo[4,5-c]quinoline (Imiquimod) | google.com |
| 4-amino acetophenone | n-Butanol | 1-{4-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)amino]phenyl}ethanone | researchgate.net |
Amination at the C-4 position is a particularly important transformation. The reaction of 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline with various amines leads to a diverse family of 4-amino substituted derivatives. A notable example is the reaction with ammonia to produce 4-Amino-1-isobutyl-1H-imidazo[4,5-c]quinoline, a well-known immune response modifier. google.com
Furthermore, the reaction can be carried out with substituted amines to introduce more complex functionalities. A specific, documented example is the nucleophilic substitution of 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline with 4-amino acetophenone. researchgate.net This reaction, typically conducted in a solvent like n-butanol, yields 1-{4-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)amino]phenyl}ethanone, demonstrating the versatility of this synthetic approach for creating elaborate molecular architectures. researchgate.net
| Reactant 1 | Reactant 2 | Solvent | Product |
|---|---|---|---|
| 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline | 4-amino acetophenone | n-Butanol | 1-{4-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)amino]phenyl}ethanone |
Conversion to 4-Hydrazinyl Derivatives
The synthesis of 4-hydrazinyl-1-isobutyl-1H-imidazo[4,5-c]quinoline is achieved through a nucleophilic substitution reaction. The process involves reacting the precursor, 4-chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline, with hydrazine (B178648) hydrate (B1144303).
In a typical experimental procedure, 4-chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolone and an excess of 80% hydrazine hydrate are refluxed in ethanol (B145695). nih.gov The reaction is carried out for approximately 9 hours, during which the product precipitates as a white solid. nih.gov After cooling, the 4-hydrazinyl-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline is isolated by filtration, dried, and can be further purified by crystallization from ethanol, yielding the final product. nih.gov A reported yield for this synthesis is 74%. nih.gov The resulting crystalline solid is suitable for X-ray analysis. nih.gov
The structure of the resulting molecule, C14H17N5, features an essentially planar 1H-imidazo[4,5-c]quinoline ring system. binghamton.edu In the crystal structure, molecules form inversion dimers through intermolecular N—H⋯N hydrogen bonds. nih.govbinghamton.edu
Synthesis of 4-Methoxy Derivatives
The 4-methoxy derivative, 1-isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline, is synthesized from the corresponding 4-chloro compound via a nucleophilic substitution reaction with a methoxide source. prepchem.comnih.govprepchem.com
The common method involves reacting 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline with sodium methoxide in methanol. prepchem.comnih.govprepchem.com The reaction mixture is first stirred at a lower temperature for an hour before being heated under reflux for 12 hours. nih.govprepchem.com After the reaction is complete, the mixture is concentrated and poured over crushed ice to precipitate the product. nih.govprepchem.com The resulting solid is collected by filtration, dried, and can be purified by recrystallization, for instance, from a mixture of DMF and water. nih.govprepchem.com The final product has a reported melting point of 111°-114° C. prepchem.com
Table 1: Synthesis of 1-isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline
| Reactant | Reagent | Solvent | Conditions | Product | Ref. |
|---|---|---|---|---|---|
| 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline | Sodium methoxide | Methanol | Reflux (12h) | 1-isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline | nih.govprepchem.com |
Oxidation Reactions (e.g., of this compound to its N-oxide)
Oxidation of the quinoline nitrogen at position 5 is a key transformation in the synthesis of various 4-substituted imidazoquinolines.
The N-oxidation of this compound yields 1-isobutyl-1H-imidazo[4,5-c]quinolin-5-oxide. google.com This reaction is a crucial step for introducing functionality at the 4-position of the quinoline ring system. google.comnih.gov
A common method for this oxidation involves using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA). google.com The reaction is typically carried out in a solvent like ethyl acetate. google.com Research has indicated the importance of controlling the reaction temperature, with a reduction from 40°C to room temperature after the initial oxidation, and limiting the reaction time to 1.5 hours being beneficial. rsc.org The N-oxide product can be isolated and purified as its hydrochloride salt to achieve higher purity. google.com This intermediate, also known as Desamino Imiquimod (B1671794) N-Oxide, is a key precursor for producing the 4-chloro derivative, which is then used to synthesize other analogs. nih.govnih.gov
The 1-isobutyl-1H-imidazo[4,5-c]quinolin-5-oxide intermediate can be isomerized to form the corresponding 4-hydroxy derivative. google.com This rearrangement is a critical step in a synthetic pathway that ultimately leads to 4-amino-substituted imidazoquinolines. google.com Following the isomerization to the 4-hydroxy derivative, the compound is typically not isolated but is directly converted to a more reactive intermediate. A common subsequent step is the reaction with phosphorus oxychloride (POCl3) to yield the 4-chloro derivative, 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline. nih.govgoogle.com This chloro-derivative serves as a versatile intermediate for nucleophilic substitution reactions to introduce various functionalities at the 4-position.
Synthesis of Novel Analogs and Derivatives of this compound
The development of new analogs of this compound is guided by structure-activity relationship studies to enhance their biological activities.
Structure-activity relationship (SAR) studies on the 1H-imidazo[4,5-c]quinoline scaffold have established several key design principles for developing new, potent analogs. These studies systematically explore how chemical modifications at various positions on the tricycle affect its activity as an immune response modifier.
Key SAR Findings:
C4 Position: The presence of a 4-amino group is considered essential for activity. Other substituents at this position generally fail to induce the desired cytokine production.
N1 Position: The substituent at the N1 position significantly influences potency. For instance, substituting the N1-isobutyl group with an N1-benzyl group and further modifying the benzyl (B1604629) ring can modulate activity. Studies on N1-benzyl analogs showed that introducing electron-donating or electron-withdrawing groups at the para-position can lead to highly active compounds.
C2 Position: The nature of the substituent at the C2 position is a critical determinant of potency. A systematic exploration of C2-alkyl substituents on an N1-benzyl scaffold revealed a distinct relationship between the alkyl chain length and TLR7-agonistic potency, with the C2-n-butyl group being identified as optimal in one study.
Imidazole Ring: The integrity of the imidazole ring is crucial, as its replacement with other five-membered heterocycles like a triazole ring led to a complete loss of activity.
These principles guide medicinal chemists in designing new derivatives with tailored properties, such as enhanced potency or selectivity for specific biological targets. google.com
Table 2: SAR Summary for Imidazoquinoline Analogs
| Position | Modification | Impact on Activity | Ref. |
|---|---|---|---|
| C4 | Replacement of amino group | Loss of activity | |
| C2 | Alkyl chain length | Potency modulation (n-butyl optimal in some series) | google.com |
| N1 | Benzyl substitution | Potency modulation | |
| Imidazole Ring | Replacement with triazole | Loss of activity |
Synthetic Strategies for Modified this compound Derivatives
The modification of the this compound scaffold has been explored to develop new analogues with potentially improved properties. These strategies often involve multi-step synthetic sequences, allowing for the introduction of various substituents at different positions of the imidazoquinoline ring system.
A common approach begins with the synthesis of a substituted quinoline precursor. For instance, to introduce modifications at the C2 and N1 positions, a synthetic route might start from a substituted aniline (B41778). This aniline can undergo a series of reactions, including acylation and cyclization, to form a substituted quinoline ring. Subsequent steps can then be employed to build the imidazole ring and introduce the isobutyl group at the N1 position. For example, a 2-butyl-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]quinoline has been synthesized by reacting 3-amino-4-(isobutylamino)quinoline with specific reagents to introduce the desired groups. researchgate.net The synthesis of various derivatives often involves the preparation of a key intermediate, which is then further functionalized.
Another strategy for modification involves the direct functionalization of the pre-formed this compound core. For example, the 4-chloro derivative serves as a versatile intermediate for introducing a variety of substituents at the C4 position through nucleophilic substitution reactions. This has been demonstrated by reacting 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline with sodium methoxide to yield 1-isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline. beilstein-journals.org
Systematic structural modifications have been performed on imidazoquinoline-based TLR7 agonists to enhance their properties. nih.gov For instance, the introduction of a methoxy (B1213986) group at the para-position of an N1-benzyl group in a related series was found to significantly increase TLR7 agonist activity. nih.gov Demethylation of methoxy-substituted derivatives using agents like boron tribromide (BBr3) in an inert solvent such as dichloromethane (B109758) (CH2Cl2) has also been employed to produce hydroxylated analogues. nih.gov
The following table summarizes some examples of modified this compound derivatives and the key reagents used in their synthesis.
| Derivative Name | Key Starting Material/Intermediate | Key Reagent/Reaction | Reference |
| 2-Butyl-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]quinoline | 3-amino-4-(isobutylamino)quinoline | Valeryl chloride, followed by oxidation and amination | researchgate.net |
| 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline | 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline | Sodium methoxide | beilstein-journals.org |
| Polyphenolic imidazo[4,5-c]quinoline derivatives | Methoxy-substituted precursors | Boron tribromide (BBr3) for demethylation | nih.gov |
Preparation of 4-Amino Derivatives (e.g., 4-Amino-1-isobutyl-1H-imidazo[4,5-c]-quinoline, Imiquimod)
The synthesis of 4-amino-1-isobutyl-1H-imidazo[4,5-c]quinoline, commonly known as imiquimod, is of particular importance due to its use as an immune response modifier. Several synthetic routes have been developed, with many converging on the key step of introducing the amino group at the 4-position of the quinoline ring.
A prevalent and efficient method for the synthesis of imiquimod involves the amination of 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline. researchgate.net This precursor is typically synthesized from 1-isobutyl-1H-imidazo[4,5-c]quinolin-5-oxide. The 4-chloro derivative is a versatile intermediate that readily undergoes nucleophilic substitution with an amino source.
The amination reaction is often carried out using ammonia, typically in the form of ammonium (B1175870) hydroxide (B78521) or methanolic ammonia, at elevated temperatures and pressures. For example, the conversion of the 4-iodo derivative (prepared from the 4-chloro compound) to imiquimod can be achieved using methanolic ammonia at temperatures between 140-155°C and pressures of 15-20 kg. researchgate.net The reaction is generally completed in about 8 hours. researchgate.net
The general reaction scheme is as follows: this compound is first oxidized to this compound-5-N-oxide. The N-oxide is then converted to the 4-chloro derivative, 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline. Finally, the 4-chloro compound is aminated to yield 4-amino-1-isobutyl-1H-imidazo[4,5-c]quinoline.
| Step | Reactant | Reagent(s) | Product | Reference |
| 1 | This compound | m-Chloroperbenzoic acid | This compound-5-N-oxide | researchgate.net |
| 2 | This compound-5-N-oxide | Phosphoryl chloride or other chlorinating agents | 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline | researchgate.net |
| 3 | 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline | Ammonia (e.g., in methanol) | 4-Amino-1-isobutyl-1H-imidazo[4,5-c]quinoline | researchgate.net |
The synthesis of N-substituted azetidinones and hydrazone derivatives of this compound represents a significant modification of the core structure, leading to compounds with different chemical properties.
Hydrazone Derivatives: The synthesis of hydrazone derivatives typically begins with the preparation of 4-hydrazinyl-1-isobutyl-1H-imidazo[4,5-c]quinoline. This intermediate is synthesized by reacting 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline with hydrazine hydrate in a suitable solvent like ethanol under reflux. unito.it The resulting 4-hydrazinyl derivative can then be condensed with various aromatic aldehydes to form 4-arylidene hydrazino-1-isobutyl-1H-imidazo[4,5-c]quinolines. nih.gov
N-substituted Azetidinones: A new series of N-substituted azetidinones can be synthesized from the previously prepared hydrazone derivatives. nih.gov The condensation of 4-arylidene hydrazino-1-isobutyl-1H-imidazo[4,5-c]quinolines with chloroacetyl chloride is a key step in forming the 4-arylazetidin-2-one ring. nih.gov This reaction is a [2+2] cycloaddition between the imine of the hydrazone and the ketene (B1206846) formed in situ from chloroacetyl chloride in the presence of a base like triethylamine (B128534). The general reaction involves stirring a mixture of the Schiff base and triethylamine in a solvent like dioxane, followed by the dropwise addition of chloroacetyl chloride at a low temperature.
The synthesized compounds are then characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry, to confirm their structures. nih.gov
| Compound Type | Starting Material | Key Reagent(s) | Product | Reference |
| Hydrazinyl derivative | 4-Chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline | Hydrazine hydrate | 4-Hydrazinyl-1-isobutyl-1H-imidazo[4,5-c]quinoline | unito.it |
| Hydrazone derivative | 4-Hydrazinyl-1-isobutyl-1H-imidazo[4,5-c]quinoline | Aromatic aldehydes | 4-Arylidene hydrazino-1-isobutyl-1H-imidazo[4,5-c]quinolines | nih.gov |
| N-substituted Azetidinone | 4-Arylidene hydrazino-1-isobutyl-1H-imidazo[4,5-c]quinolines | Chloroacetyl chloride, Triethylamine | 4-Arylazetidin-2-ones | nih.gov |
Spectroscopic and Structural Characterization in Research of 1 Isobutyl 1h Imidazo 4,5 C Quinoline Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including 1-isobutyl-1H-imidazo[4,5-c]quinoline derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) atoms. jddtonline.info
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound and its analogs provides characteristic signals for the protons of the isobutyl group and the imidazoquinoline ring system. For instance, in an analog, the isobutyl group's protons typically appear as a doublet for the six methyl protons (CH₃), a multiplet for the methine proton (CH), and a doublet for the methylene (B1212753) protons (CH₂). The aromatic protons on the quinoline (B57606) and imidazole (B134444) rings resonate in the downfield region of the spectrum. The precise chemical shifts and coupling patterns are instrumental in confirming the substitution pattern on the heterocyclic core.
Below is a table summarizing representative ¹H NMR spectral data for a derivative of this compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 8.45 | d | 8.3 |
| Aromatic H | 7.68-7.48 | m | |
| Aromatic H | 7.44 | ddd | 8.3, 7.0, 1.4 |
| -CH₂- (isobutyl) | 4.70 | s | |
| -CH- (isobutyl) | 3.58-3.34 | m | |
| -CH₃ (isobutyl) | 1.14 | q | 6.9 |
| Data derived from a representative imidazoquinoline derivative. researchgate.net |
¹³C NMR Spectral Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for a this compound analog will show distinct signals for each carbon atom in the isobutyl group and the fused heterocyclic ring system. The chemical shifts of the carbon atoms in the aromatic rings are particularly informative for confirming the structure.
The following table presents typical ¹³C NMR chemical shifts for a derivative of this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C | 153.14 |
| Aromatic C | 143.37 |
| Aromatic C | 137.39 |
| Aromatic C | 128.13 |
| Aromatic C | 126.21 |
| Aromatic C | 123.71 |
| Aromatic C | 122.73 |
| Aromatic C | 118.64 |
| Aromatic C | 113.26 |
| -CH₂- (isobutyl) | 55.50 |
| -CH- (isobutyl) | 28.11 |
| -CH₃ (isobutyl) | 15.50 |
| Data derived from a representative imidazoquinoline derivative. researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. jddtonline.info For this compound and its analogs, MS confirms the expected molecular mass. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information, helping to identify the different components of the molecule, such as the isobutyl group and the imidazoquinoline core. researchgate.netbinghamton.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. jddtonline.info In the analysis of this compound derivatives, IR spectra typically reveal characteristic absorption bands for C-H stretching vibrations in the aromatic rings and the aliphatic isobutyl group. Additionally, C=N and C=C stretching vibrations from the imidazoquinoline ring system are observed, providing further confirmation of the molecular structure. researchgate.net
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. This technique has been instrumental in determining the exact molecular geometry of several this compound analogs. nih.govresearchgate.netnih.gov
Analysis of Molecular Conformation and Planarity of the Ring System
Crystallographic studies of this compound analogs have revealed important details about their molecular structure. For instance, in 1-isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline, the 1H-imidazo[4,5-c]quinoline ring system is nearly planar, with only a minor deviation. nih.govresearchgate.net Similarly, the ring system in 4-hydrazinyl-1-isobutyl-1H-imidazo[4,5-c]quinoline and 1-isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine is also found to be approximately planar. nih.govnih.gov
The conformation of the isobutyl group relative to the planar ring system is also determined through these studies. For example, in 1-isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline, the torsion angles between the ring system and the isobutyl group are -99.77 (16)° and 79.71 (17)°. nih.govresearchgate.net In 4-hydrazinyl-1-isobutyl-1H-imidazo[4,5-c]quinoline, the torsion angle is 101.17 (8)°. nih.gov These conformational details are crucial for understanding intermolecular interactions in the crystalline state.
| Compound | Ring System Planarity (Max Deviation) | Isobutyl Group Torsion Angle(s) | Reference |
| 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline | 0.036 (1) Å | -99.77 (16)°, 79.71 (17)° | nih.govresearchgate.net |
| 4-Hydrazinyl-1-isobutyl-1H-imidazo[4,5-c]quinoline | 0.0325 (7) Å | 101.17 (8)° | nih.gov |
| 1-Isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine | 0.0719 (15) Å | 100.8 (2)° | nih.gov |
Pharmacological and Biological Activities of 1 Isobutyl 1h Imidazo 4,5 C Quinoline Derivatives
Immune Response Modifying Activities
Derivatives of 1-isobutyl-1H-imidazo[4,5-c]quinoline are potent immune response modifiers. Their activity is primarily mediated through the activation of specific receptors involved in the innate immune pathway.
A hallmark of this class of compounds is their ability to induce the production of various cytokines, most notably Interferon-alpha (IFN-α). nih.govfigshare.com Research has shown that certain 1H-imidazo[4,5-c]quinoline derivatives are effective inducers of IFN-α in human peripheral blood mononuclear cells (hPBMCs). figshare.com For instance, the well-known imidazoquinoline derivative, imiquimod (B1671794), is recognized as an IFN-α inducer. figshare.comnih.gov
The cytokine induction is not limited to IFN-α. These compounds also stimulate the release of other key cytokines. Activation of Toll-like receptors by these agonists leads to the release of pro-inflammatory cytokines. researchgate.net Depending on the specific derivative and the receptors it targets (TLR7, TLR8, or both), the profile of induced cytokines can vary. For example, agonists targeting TLR8 are suggested to promote a Th1 polarizing response, inducing higher levels of IL-1β, IL-12, and IFN-γ, which may enhance cell-mediated immunity. researchgate.net The development of antibody-drug conjugates (ADCs) carrying a potent TLR7 agonist from this class resulted in the release of IFNα from hPBMCs. nih.gov
Table 1: Selected this compound Derivatives and Their Immune Stimulation Profile This is an interactive table. Click on the headers to sort.
| Compound/Derivative Class | Primary Target | Key Induced Cytokines | Reference |
|---|---|---|---|
| Imiquimod | TLR7/8 | IFN-α | figshare.comnih.gov |
| General 1H-Imidazo[4,5-c]quinolines | TLR7 | IFN, Other Cytokines | nih.govfigshare.com |
| TLR8 Agonists | TLR8 | IL-1β, IL-12, IFN-γ | researchgate.net |
The primary mechanism by which this compound derivatives stimulate the innate immune system is through their action as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8. researchgate.netnih.gov TLRs are crucial components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs). nih.gov TLR7 and TLR8, specifically, are involved in the recognition of single-stranded viral RNA. nih.gov
Upon binding to TLR7 and/or TLR8, these imidazoquinoline compounds trigger a conformational change in the receptor, initiating downstream signaling cascades. researchgate.net These pathways, notably involving NFκB and IRF (interferon regulatory factor), culminate in the production and release of inflammatory cytokines and type-I interferons. researchgate.netnih.gov The specific interaction with the receptor is sensitive to the compound's structure; for example, substitutions at the C2-alkyl position can influence whether a compound acts as an agonist or an antagonist by affecting its fit within a hydrophobic pocket at the receptor's dimer interface. researchgate.net This targeted activation of immune cells, such as monocytes, dendritic cells, and macrophages, forms the basis of the compounds' immunomodulatory effects. nih.gov
Antiviral Research Applications
The immune-stimulating properties of this compound derivatives have led to their investigation in antiviral research, where they exhibit an indirect mechanism of action.
While 1H-imidazo[4,5-c]quinoline compounds did not demonstrate direct antiviral activity in various cell culture systems, they showed significant effects in in-vivo models of viral infection. figshare.com Specifically, research involving an intravaginal guinea pig model of herpes simplex virus-2 (HSV-2) infection revealed that some derivatives potently inhibited the development of viral lesions. figshare.com This antiviral effect is not due to a direct interaction with the virus but is attributed to the induction of an immune response, particularly the production of IFN and other cytokines, which then act to control the viral infection. figshare.com
The ability of these compounds to inhibit lesion formation is a direct consequence of their immune-modulating capabilities. figshare.com By stimulating the host's innate immune defenses prior to or during early stages of infection, the compounds help the host mount a more effective antiviral response. This leads to a reduction in viral replication and, consequently, a decrease in the severity and development of physical symptoms like lesions, as observed in the HSV-2 guinea pig model. figshare.com
Antitumor and Anticancer Research Potential
The immunomodulatory functions of this compound derivatives have also positioned them as candidates for antitumor and anticancer research. researchgate.netnih.gov The strategy involves leveraging their ability to stimulate an immune response against cancer cells.
Research has explored various derivatives for their anticancer activity. nih.govresearchgate.net One approach involves the synthesis of novel 1,4-disubstituted imidazo[4,5-c]quinolines. nih.gov In one study, the compound 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline was identified as having the highest activity among the tested series. nih.govresearchgate.net Other studies have synthesized derivatives that are believed to act as inhibitors of β-tubulin, a key component in cell division. researchgate.net
A particularly promising area of research is the incorporation of these immune-stimulating molecules into antibody-drug conjugates (ADCs). nih.govnih.gov In this approach, a potent TLR7 agonist is linked to a tumor-targeting antibody. This allows for the selective delivery of the immune agonist to the tumor microenvironment, where it can activate nearby immune cells to attack the cancer cells, a process described as a "bystander" mechanism. nih.gov This targeted delivery is crucial for enhancing efficacy while minimizing systemic immune activation. nih.gov Furthermore, some imidazo[4,5-c]quinolin-2-one compounds are being investigated for their potential to treat cancer through the modulation of ataxia telangiectasia mutated (ATM) kinase. google.com
Table 2: Anticancer Research Findings for Selected Imidazo[4,5-c]quinoline Derivatives This is an interactive table. Click on the headers to sort.
| Derivative | Proposed Mechanism/Target | Finding | Reference |
|---|---|---|---|
| 4-(2-bromophenyl)-1-phenyl-1H-imidazo[4,5-c]quinoline | Not specified | IC50: 103.3 μM | nih.govresearchgate.net |
| 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one derivatives | β-tubulin inhibition | Potential anticancer activity | researchgate.net |
| TLR7 Agonist ADC | Targeted immune stimulation via TLR7 | Potent and selective activation of the TLR7 pathway in tumor-associated macrophages | nih.gov |
| Imidazo[4,5-c]quinolin-2-one compounds | ATM kinase modulation | Use in treating ATM mediated disease, including cancer | google.com |
Investigation of Antiproliferative Effects
Derivatives of this compound have been a subject of interest in oncology research for their potential cytotoxic and antiproliferative activities.
New series of 2-(4-(7-fluoro-8-aryl-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)acetonitrile derivatives were synthesized and evaluated for their anti-proliferative effects on the MCF-7 human breast cancer cell line. researchgate.net Among the tested compounds, 2-(4-(7-fluoro-8-phenyl-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)acetonitrile demonstrated moderate inhibition of cell proliferation when compared to a control. researchgate.net
In other research, novel 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one derivatives were synthesized and assessed for their cytotoxic activity against HeLa cells. researchgate.net Two compounds from this series, specifically compounds 7c and 8b in the study, showed potential anticancer activity. researchgate.net Similarly, a series of N-substituted azetidinones derived from 4-arylidene hydrazino 1-isobutyl-1H-imidazo[4,5-c]quinolines were synthesized and screened for their anticancer properties. researchgate.net Compounds 9a and 9b from this series exhibited good anticancer activity. researchgate.net
The antiproliferative effects of quinoline (B57606) derivatives have been tested against various cancer cell lines. nih.gov For instance, several derivatives with different side chains at position 8 of the quinoline ring were evaluated against the human colon cancer cell line HT29 and the human breast cancer cell line MDA-MB231. nih.gov One particular Schiff's base derivative, 4e, was found to be the most active against both cell lines, with IC50 values of 4.7 and 4.6 μM, respectively. nih.gov
Table 1: Antiproliferative Activity of Selected Imidazoquinoline Derivatives
| Compound/Derivative | Cell Line | Activity | Reference |
|---|---|---|---|
| 2-(4-(7-fluoro-8-phenyl-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)acetonitrile | MCF-7 (Breast Cancer) | Moderate Inhibition | researchgate.net |
| 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one (Compound 7c) | HeLa | Potential Anticancer Activity | researchgate.net |
| 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one (Compound 8b) | HeLa | Potential Anticancer Activity | researchgate.net |
| N-substituted azetidinone (Compound 9a) | Not specified | Good Anticancer Activity | researchgate.net |
| N-substituted azetidinone (Compound 9b) | Not specified | Good Anticancer Activity | researchgate.net |
| Schiff's base 4e | HT29 (Colon Cancer) | IC50: 4.7 µM | nih.gov |
Molecular Docking Studies for Target Identification
To understand the potential mechanism behind the observed antiproliferative effects, molecular docking studies have been employed. These computational studies help in identifying potential biological targets and predicting the binding affinity of the compounds to these targets.
For the 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one derivatives that displayed anticancer activity, molecular docking studies were performed. researchgate.net The results indicated that these compounds have a high affinity and minimum binding energy towards the active pocket of β-tubulin, suggesting they could act as inhibitors of this protein. researchgate.net Similarly, for the N-substituted azetidinone derivatives (compounds 9a and 9b), molecular docking studies also showed a good affinity and low binding energy towards the active pocket of β-tubulin, supporting the hypothesis that they may function as β-tubulin inhibitors. researchgate.net
In a study involving new quinoxaline-based derivatives designed as PARP-1 inhibitors, molecular docking was used to determine their interaction modes within the active site of the PARP-1 enzyme. mdpi.com
Antimicrobial Research Applications
The imidazo[4,5-c]quinoline core is also a key pharmacophore in the search for new antimicrobial agents. The emergence of antimicrobial resistance has spurred research into novel chemical scaffolds, and quinoline derivatives have shown promise in this area. nih.gov
Antibacterial Activity Studies
Several studies have investigated the antibacterial potential of this compound derivatives. A series of 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues were evaluated for their in vitro antimicrobial activity. researchgate.net Three derivatives from this series (8c, 8e, and 8f) demonstrated excellent antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to the antibiotic ampicillin. researchgate.net
Furthermore, hydrazone derivatives of 1-isobutyl-1H-imidazo[4,5-c]quinolines also exhibited good antibacterial activity. researchgate.net In a different study, thio-, chloro-, and hydroxyl-functionalized imidazoquinolines were synthesized and tested for their antibacterial activity against various bacterial pathogens using the agar (B569324) well diffusion method. nih.gov This highlights the broad-spectrum potential of this class of compounds.
Research on quinoline-based hydroxyimidazolium hybrids also revealed significant antibacterial action. nih.gov One hybrid, 7b, was identified as a potent anti-staphylococcal agent with a MIC value of 2 µg/mL against Staphylococcus aureus. nih.gov This same compound was also the most potent against Mycobacterium tuberculosis H37Rv with a MIC of 10 µg/mL. nih.gov
Table 2: Antibacterial Activity of Selected Imidazoquinoline and Quinoline Derivatives
| Compound/Derivative Series | Bacteria | Activity | Reference |
|---|---|---|---|
| 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-ones (8c, 8e, 8f) | Not specified | Excellent, comparable to ampicillin | researchgate.net |
| Hydrazone derivatives of 1-isobutyl-1H-imidazo[4,5-c]quinolines | Not specified | Good antibacterial activity | researchgate.net |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | Potent, MIC: 2 µg/mL | nih.gov |
Mechanism of Antimicrobial Action
Understanding the mechanism by which these compounds exert their antimicrobial effects is crucial for their development as drugs. Preliminary investigations suggest multiple modes of action. For certain quinoline hybrids, it is proposed that they may interfere with essential biological molecules within the bacteria, such as heme, hemozoin, and DNA. nih.gov
In a study of alkynyl isoquinolines, which share a related structural core, preliminary data from comparative global proteomics and macromolecule biosynthesis assays suggested that the compound HSN584 disrupts the cell wall and nucleic acid biosynthesis in S. aureus. mdpi.com This indicates that derivatives of the broader quinoline family may target fundamental cellular processes in bacteria.
Anti-inflammatory Research Potential
Recent research has uncovered the significant anti-inflammatory potential of imidazo[4,5-c]quinoline derivatives. A series of these derivatives were discovered to potently and simultaneously inhibit two key proinflammatory signaling pathways: the JAK/STAT and NF-κB pathways. nih.gov
One lead compound, 8l, demonstrated potent inhibitory activity against interferon-stimulated genes (IC50: 3.3 nM) and the NF-κB pathway (IC50: 150.7 nM). nih.gov This compound was also found to decrease the release of several proinflammatory cytokines, including IL-6, IL-8, IL-1β, TNF-α, IL-12, and IFN-γ, at nanomolar concentrations. nih.gov In vivo studies showed that this compound produced a strong anti-inflammatory effect in models of acute enteritis and helped restore the structural composition of the gut microbiota. nih.gov These findings suggest that imidazo[4,5-c]quinoline derivatives are promising candidates for the treatment of inflammatory conditions like inflammatory bowel disease (IBD). nih.gov
Preclinical and Translational Research of 1 Isobutyl 1h Imidazo 4,5 C Quinoline Compounds
In Vitro Biological Assays
Cell-Based Assays for Cytokine Induction
The primary mechanism of action for 1-isobutyl-1H-imidazo[4,5-c]quinoline is the induction of cytokines, a phenomenon extensively studied using in vitro cell-based assays. nih.gov Human peripheral blood mononuclear cells (hPBMCs) are a common model for these investigations. nih.govnih.gov When these cells, particularly the monocyte population within them, are exposed to the compound, they are stimulated to produce a wide array of cytokines. nih.gov
Kinetic studies show that cytokine induction can occur rapidly, with messenger RNA (mRNA) for key cytokines being expressed without the need for new protein synthesis, and the cytokines themselves being secreted as early as 1 to 4 hours after stimulation. nih.gov The profile of cytokines induced is distinct from that stimulated by other immune activators like lipopolysaccharide. nih.gov In vitro co-culture models using dendritic cells (DCs) and T cells have further elucidated that the compound directly activates DCs through NF-κB signaling, leading to the production of interleukins that drive T helper (Th) cell differentiation into Th1 and Th17 subsets. spandidos-publications.com
The range of cytokines induced is broad and includes interferons, interleukins, tumor necrosis factor, and colony-stimulating factors, all of which may contribute to the compound's biological activity. nih.govresearchgate.net
Table 1: Cytokines Induced by this compound in Human Cell-Based Assays
| Cytokine Family | Specific Cytokine | Primary Producing Cell Type | Reference |
| Interferons (IFN) | Interferon-alpha (IFN-α) | Monocytes | nih.govnih.gov |
| Tumor Necrosis Factor (TNF) | Tumor Necrosis Factor-alpha (TNF-α) | Monocytes | nih.govnih.gov |
| Interleukins (IL) | Interleukin-1 alpha (IL-1α) | Monocytes | nih.gov |
| Interleukin-1 beta (IL-1β) | Monocytes | nih.gov | |
| Interleukin-1 Receptor Antagonist (IL-1ra) | Monocytes | nih.gov | |
| Interleukin-6 (IL-6) | Monocytes | nih.govnih.gov | |
| Interleukin-8 (IL-8) | Monocytes | nih.govdrugbank.com | |
| Interleukin-10 (IL-10) | Monocytes | nih.gov | |
| Interleukin-12 (IL-12) | Dendritic Cells | fda.govspandidos-publications.com | |
| Colony-Stimulating Factors (CSF) | Granulocyte-Macrophage CSF (GM-CSF) | Monocytes | nih.gov |
| Granulocyte CSF (G-CSF) | Monocytes | nih.gov | |
| Chemokines | Macrophage Inflammatory Protein-1 alpha (MIP-1α) | Monocytes | nih.gov |
Antimicrobial Susceptibility Testing
In vitro studies have consistently demonstrated that this compound and its related compounds lack direct antiviral activity. nih.govnih.gov When tested in various cell culture systems against viruses such as herpes simplex virus (HSV), the compound does not inhibit viral replication or cytopathogenic effects directly. nih.gov An early analog in the series was noted to cause a slight reduction in herpes cytopathology in Vero cell cultures, but this was attributed to slight toxicity rather than a specific antiviral mechanism. researchgate.net The compound's efficacy in viral infection models is instead attributable to the induction of an antiviral state in the host via the production of cytokines like interferon. nih.govresearchgate.net
Similarly, while the compound has shown efficacy against certain parasitic infections like cutaneous leishmaniasis in research settings, this is not due to direct antiparasitic action. spandidos-publications.com The mechanism involves upregulation of TLR expression and subsequent activation of the MyD88 pathway, leading to a potent host immune response against the parasite. spandidos-publications.com Therefore, standard antimicrobial susceptibility tests, which measure the direct effect of a compound on a pathogen, are not relevant for characterizing the primary activity of this compound.
In Vivo Efficacy Studies in Animal Models
Antiviral Efficacy in Guinea Pig Models
The guinea pig model of genital herpes simplex virus (HSV) infection has been instrumental in demonstrating the in vivo antiviral efficacy of this compound. nih.gov Despite its lack of direct antiviral action, topical or intravaginal application of the compound significantly inhibits viral lesion development. nih.govnih.gov
Research shows that treatment reduces the frequency and severity of primary lesions, decreases viral shedding, and lowers the amount of virus present in the spinal cord following infection. nih.govmedicaljournals.se The timing of administration is a critical factor; a single application can be effective when given in a window ranging from 72 hours before to 24 hours after viral inoculation, depending on the dose. nih.gov However, once lesions begin to appear, the compound is less effective at halting their development. nih.gov Notably, the compound demonstrates efficacy against various HSV types, including HSV-1, HSV-2, and even acyclovir-resistant viral isolates. nih.gov
Table 2: Antiviral Efficacy of this compound in the Guinea Pig Genital HSV Model
| Efficacy Endpoint | Observation | Reference |
| Primary Lesion Development | Reduced frequency and severity of lesions. | nih.gov |
| Viral Shedding | Significantly reduced. | nih.govmedicaljournals.se |
| Viral Load in Neural Tissue | Reduced virus content in spinal cords. | nih.govmedicaljournals.se |
| Therapeutic Window | Effective when given from -72h to +24h post-inoculation. | nih.gov |
| Spectrum of Activity | Active against HSV-1, HSV-2, and acyclovir-resistant strains. | nih.gov |
Assessment of Recurrent Lesions
A key feature of the guinea pig HSV model is its ability to exhibit recurrent disease, mimicking human infections. nih.gov Studies assessing recurrent lesions have found that this compound is highly effective, particularly when used as an adjuvant in immunotherapeutic strategies. nih.gov
In experiments where guinea pigs were immunized with an HSV glycoprotein (B1211001) vaccine, the addition of the compound as an adjuvant led to a more significant reduction in recurrent lesion days compared to immunization with the vaccine alone or with a traditional adjuvant like complete Freund's adjuvant. nih.gov The reduction in recurrence was reported to be between 53-69% compared to unimmunized controls. nih.gov This post-therapy suppression of genital HSV recurrences is thought to be due to the enhancement of HSV-specific T-cell memory, demonstrating a lasting impact on the adaptive immune system. medicaljournals.se
Pharmacokinetic and Pharmacodynamic Considerations in Research Contexts
The relationship between the pharmacokinetic (PK) profile of this compound and its pharmacodynamic (PD) effects is a crucial consideration in translational research. Pharmacokinetic studies in research contexts, including in human subjects with extensive actinic keratoses, have shown that systemic absorption following topical application is minimal. researchgate.net In one study, less than 0.6% of the applied dose was recovered in the urine. researchgate.net Serum concentrations of the compound were generally low, though they did increase with the dose and surface area of application, and a two- to four-fold accumulation was observed after several weeks of dosing. researchgate.net
The pharmacodynamics of the compound are characterized by a durable biological effect that outlasts the presence of the drug in the system. nih.gov The antiviral effect observed in animal models, for instance, is the result of interferon and other cytokine induction, which establishes an antiviral state lasting much longer than the drug's half-life. nih.gov This disconnect between drug exposure and the duration of the biological response is a hallmark of immune response modifiers. In translational science, human skin inflammation models are being developed using this compound to induce a temporary and reversible inflammatory response. nih.gov These models allow for the study of drug-target engagement and proof-of-pharmacology for novel compounds targeting the innate immune system. nih.gov
Toxicology and Safety Assessment in Preclinical Development
The preclinical safety evaluation of this compound and related imidazoquinoline compounds is a critical component of the drug development process. This section details the toxicological profile as determined through a variety of in vitro and in vivo studies, focusing on identifying potential target organ toxicities and establishing a preliminary safety window. While specific data for this compound is limited in publicly available literature, the toxicological assessment of structurally related imidazoquinoline derivatives and other Toll-like receptor 7 (TLR7) agonists provides valuable insights into the potential safety profile of this class of compounds.
In Vitro Cytotoxicity
The cytotoxic potential of imidazo-based heterocyclic derivatives has been investigated across various cell lines. Studies on novel imidazo[4,5-c]quinolin-2-ones, which are structurally related to this compound, have demonstrated that while some compounds exhibit potent biological activity, they maintain minimal cytotoxicity in mammalian cells. For instance, several potent antimalarial imidazo[4,5-c]quinolin-2-ones showed minimal cytotoxicity in HepG2 cells. nih.gov In one study, the majority of phenyl derivatives within this class of compounds showed no cytotoxicity at the highest tested concentration of 46 µM. nih.gov However, other research on different imidazoquinoline derivatives has indicated potential for cytotoxicity. For example, derivatives of tetrahydrobenzo(g)imidazo[α-1,2]quinoline have been shown to induce dose- and time-dependent toxicity in human and murine bladder cancer cells. aacrjournals.org
A study on three investigational imidazo-based heterocyclic anticancer compounds (IG-01–007, IG-01–008, and IG-01–009) revealed varying levels of cytotoxicity. Compounds IG-01–008 and IG-01–009 demonstrated higher cytotoxicity compared to IG-01–007. nih.gov Furthermore, at a concentration of 50 µM, all three compounds were found to cause DNA fragmentation in HCT-116 and CT-26 cell lines, indicating a potential for genotoxicity. nih.gov
Table 1: In Vitro Cytotoxicity of Imidazoquinoline Derivatives
| Compound Class | Cell Line | Assay | Key Findings | Reference |
|---|---|---|---|---|
| Imidazo[4,5-c]quinolin-2-ones | HepG2 | Cytotoxicity Assay | Minimal cytotoxicity, with most phenyl derivatives showing no toxicity at 46 µM. | nih.gov |
| Tetrahydrobenzo(g)imidazo[α-1,2]quinoline derivatives | T24 (human bladder cancer), MBT-2 (murine bladder cancer) | Cytotoxicity Assay | Dose-dependent toxicity. | aacrjournals.org |
| Imidazo-based heterocycles (IG-01–007, IG-01–008, IG-01–009) | HCT-116, CT-26 | DNA Fragmentation | All compounds induced DNA fragmentation at 50 µM. | nih.gov |
Acute Toxicity Studies in Animal Models
Acute toxicity studies are essential for determining the potential for adverse effects following a single high dose of a compound. Such studies help in identifying the maximum tolerated dose (MTD) and potential target organs for toxicity.
For a series of imidazo-based heterocyclic derivatives (IG-01–007, IG-01–008, and IG-01–009), acute oral toxicity was evaluated in Wistar rats according to OECD guidelines. nih.gov While a dose of 300 mg/kg did not result in mortality, a dose of 2000 mg/kg was lethal for all three compounds. nih.gov At a dose of 1000 mg/kg, signs of toxicity were observed, and for compounds IG-01–008 and IG-01–009, this dose led to significant toxicity, including hepatic damage and cholestasis. nih.gov Histopathological examination revealed signs of hepatotoxicity and spleen toxicity at this higher dose. nih.gov
In contrast, a micellar formulation of the TLR7 agonist MBS8(1V270) was found to be well-tolerated in both rodents and cynomolgus monkeys at doses higher than the therapeutically effective doses identified in mice, suggesting a favorable therapeutic window. aacrjournals.orgresearchgate.net GLP toxicology studies in rats and monkeys showed no significant toxicities up to a human equivalent dose of approximately 1.3 mg/kg. aacrjournals.orgresearchgate.net
Table 2: Acute Toxicity of Imidazo-based Derivatives in Rats
| Compound | Dose (mg/kg) | Route | Observation | Key Findings | Reference |
|---|---|---|---|---|---|
| IG-01–007, IG-01–008, IG-01–009 | 300 | Oral | No mortality or signs of toxicity. | Well-tolerated at this dose. | nih.gov |
| IG-01–007, IG-01–008, IG-01–009 | 1000 | Oral | Signs of toxicity; significant toxicity with IG-01–008 and IG-01–009. | Hepatic damage, cholestasis, hepatotoxicity, and spleen toxicity. | nih.gov |
| IG-01–007, IG-01–008, IG-01–009 | 2000 | Oral | Mortality observed for all three compounds. | Lethal dose. | nih.gov |
Safety Pharmacology
The systemic administration of potent immune-stimulating agents like TLR7 agonists can be associated with toxicities related to widespread immune activation. nih.govacs.org A common concern is the potential for cytokine release syndrome. nih.govacs.org For instance, the systemic use of the imidazoquinoline TLR7 agonist Resiquimod was limited in clinical trials due to adverse effects consistent with an excess induction of inflammatory cytokines. nih.gov
To mitigate systemic toxicities, strategies such as targeted delivery to the tumor microenvironment are being explored. nih.govacs.org The development of novel TLR7 agonists with improved safety profiles is an active area of research. For example, a micellar formulation of the TLR7 agonist MBS8(1V270) demonstrated significantly lower induction of IL-6 in ex vivo human whole blood stimulation assays compared to Resiquimod. aacrjournals.orgresearchgate.net
Advanced Research Topics and Future Directions
Computational Chemistry and Molecular Modeling for Drug Design
Computational chemistry and molecular modeling have become indispensable tools in the rational design of novel 1-isobutyl-1H-imidazo[4,5-c]quinoline analogs with enhanced efficacy and specificity. These in-silico methods allow researchers to predict molecular interactions, physicochemical properties, and biological activities before undertaking costly and time-consuming synthesis.
Detailed research findings indicate that techniques like Density Functional Theory (DFT) have been employed to study derivatives such as 4-chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline. These studies suggest that specific substitutions, like the chloro group, can lower the activation energy for certain reactions, thereby enhancing synthesis rates. Molecular docking studies are frequently used to simulate the binding of imidazoquinoline derivatives to their target receptors. For instance, docking simulations of novel analogs with β-tubulin have shown good binding affinity and minimum binding energy, suggesting their potential as inhibitors of this protein, which is relevant in cancer therapy. researchgate.net
Furthermore, hybrid models like AMBER/PM3 have been used to analyze the structural adsorption processes of imiquimod (B1671794) onto hydrogels, providing insights for developing new delivery systems. researchgate.net Computational approaches are also used to predict the properties of new derivatives. Methods like XLogP3 help in forecasting the physicochemical characteristics of novel imidazoquinoline compounds, guiding the selection of candidates with desirable drug-like properties. These computational tools not only accelerate the discovery of new drug candidates but also provide a deeper understanding of their structure-activity relationships. alquds.edu
Table 1: Application of Computational Methods in Imidazoquinoline Research
| Computational Method | Application | Key Findings/Purpose | Reference |
|---|---|---|---|
| Molecular Docking | Simulating binding of analogs to target proteins (e.g., β-tubulin). | Identifies potential inhibitors by predicting binding affinity and energy. | researchgate.net |
| Density Functional Theory (DFT) | Studying electronic structure and reaction energetics. | Reveals how substituents affect reactivity and synthesis pathways. | |
| AMBER/PM3 Hybrid Model | Analyzing adsorption on materials like hydrogels. | Provides structural insights for the design of drug delivery systems. | researchgate.net |
| XLogP3 | Predicting physicochemical properties. | Forecasts properties like lipophilicity to guide drug design. |
Development of Novel Prodrugs and Delivery Systems
To overcome limitations of this compound and its analogs, such as poor skin penetration or systemic side effects, significant research has focused on creating novel prodrugs and advanced delivery systems. nih.govmdpi.com Prodrugs are inactive precursors that are converted into the active drug within the body, often at the target site, which can improve efficacy and reduce toxicity. spast.org
One innovative approach is the development of enzyme-directed prodrugs. Researchers have synthesized an imidazoquinoline prodrug by covalently attaching a β-galactopyranoside to a position critical for the drug's activity. nih.gov This modification renders the drug inactive until it encounters the enzyme β-galactosidase, which can be specifically expressed by certain tumor cells, such as B16 melanoma cells. nih.gov This strategy allows for selective activation of the immunostimulant within the tumor microenvironment. nih.gov Another strategy involves creating prodrugs to alter the compound's physical properties. For example, an imiquimod-oleic acid prodrug was synthesized to reduce the drug's crystallinity. nih.gov This modification resulted in a more amorphous structure that, when formulated into a cream, significantly increased the retention of the active compound within the skin compared to conventional creams. nih.gov
Alongside prodrugs, novel delivery systems are being engineered to enhance therapeutic outcomes.
Nanostructured Lipid Carriers (NLCs): Imiquimod-loaded NLCs have been developed and optimized to improve drug delivery. nih.gov These lipid-based nanoparticles can enhance skin permeation. When incorporated into a matrix-type topical patch, these NLCs achieved significantly higher deposition of imiquimod into the deeper dermal layers compared to the commercial cream. nih.gov
Polysaccharide-based Formulations: For applications on mucosal surfaces, such as in the mouth, researchers have developed polysaccharide-based hydrogels. mdpi.comresearchgate.net These formulations, using polymers like chitosan (B1678972) derivatives and alginate, are designed to have good mucoadhesive properties, improving drug retention at the site of application while limiting systemic absorption. researchgate.net
Theranostic Nanoparticles: In a forward-looking application, imiquimod has been incorporated as an immunoadjuvant into theranostic (therapy + diagnosis) iron oxide nanoparticles for pancreatic cancer. mdpi.com These nanoparticles can serve as a contrast agent for MRI-guided photothermal therapy, combining precise targeting with immune stimulation. mdpi.com
Table 2: Advanced Delivery Systems for Imidazoquinoline Analogs
| Delivery System | Composition | Advantage/Key Finding | Reference |
|---|---|---|---|
| Nanostructured Lipid Carriers (NLCs) Patch | Stearyl alcohol, oleic acid, polysorbate 80, stearoyl polyoxyl-32 glycerides. | Significantly improved drug deposition into the dermis compared to commercial cream. | nih.gov |
| Enzyme-Directed Prodrug | Imidazoquinoline conjugated with β-galactopyranoside. | Selective activation by β-galactosidase enzyme present in some tumor cells. | nih.gov |
| Imiquimod-Oleic Acid Prodrug Cream | Imiquimod chemically linked to oleic acid. | Reduced drug crystallinity and enhanced retention within the skin. | nih.gov |
| Buccal Mucoadhesive Gels | Polysaccharides such as carboxymethyl chitosan and alginate. | Improved mucosal retention for topical oral applications. | mdpi.comresearchgate.net |
| Theranostic Iron Oxide Nanoparticles | Amorphous iron oxide, indocyanine green, and imiquimod. | Combines MRI guidance with photothermal therapy and immunotherapy. | mdpi.com |
Combination Therapies Involving this compound Analogs
A major thrust in modern therapeutics is the use of combination therapies to achieve synergistic effects and overcome drug resistance. Analogs of this compound are prime candidates for such strategies, particularly in oncology, due to their ability to modulate the tumor microenvironment.
A highly promising area is the combination of topical imiquimod with systemic checkpoint inhibitors. Research using a murine tumor model showed that while imiquimod activates CD8+ T cells, it also upregulates the immune checkpoint proteins PD-1 on T cells and PD-L1 on myeloid cells, which can dampen the antitumor response. mdpi.com By combining topical imiquimod with an anti-PD-1 antibody, researchers observed a significantly more potent antitumor effect than with either therapy alone, driven by enhanced IFN-γ production. mdpi.com
Other combination strategies include:
With Chemotherapy Agents: A combination of topical 5% imiquimod cream, 2% 5-fluorouracil (B62378) (5-FU) solution, and 0.1% tretinoin (B1684217) cream has been used successfully to treat invasive squamous cell carcinoma in a patient who declined surgery. nextstepsinderm.com The distinct mechanisms of action of these drugs may lead to improved outcomes. nextstepsinderm.com The combination of imiquimod and 5-Fluorouracil has also been suggested as a way to synergistically reduce cervical intraepithelial neoplasia lesions. mdpi.com
With Other Immunotherapies: The co-delivery of a TLR7/8 agonist (an imidazoquinoline analog) with a TLR9 agonist (CpG ODN) was shown to eradicate large, established tumors in mice. nih.gov This combination therapy increased the number and activity of tumor-infiltrating cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells while reducing immunosuppressive cells. nih.gov
With Physical Ablation: Combining cryotherapy with topical imiquimod cream demonstrated an enhanced adaptive immune response in a melanoma mouse model. nih.gov Mice treated with the combination therapy were significantly more likely to reject a subsequent tumor rechallenge compared to mice treated with cryotherapy alone, indicating the generation of immunological memory. nih.gov
Table 3: Selected Combination Therapy Studies with Imidazoquinoline Analogs
| Combination Agents | Condition Treated | Key Outcome | Reference |
|---|---|---|---|
| Topical Imiquimod + Anti-PD-1 Antibody | Murine Colon Cancer | Significantly potent antitumor effect compared to monotherapy. | mdpi.com |
| Imiquimod + 5-Fluorouracil + Tretinoin | Invasive Squamous Cell Carcinoma | Successful tumor regression in a clinical case. | nextstepsinderm.com |
| TLR7/8 Agonist + TLR9 Agonist (CpG ODN) | Large Established Tumors (Murine Model) | Eradication of primary tumors and induction of long-term protective immunity. | nih.gov |
| Imiquimod + Cryotherapy | Melanoma (Murine Model) | Enhanced rejection of tumor rechallenge, indicating immune memory. | nih.gov |
Investigation of Undiscovered Biological Targets and Pathways
While the primary mechanism of action for immunostimulatory imidazoquinolines is the activation of Toll-like receptor 7 (TLR7), leading to MyD88-dependent signaling, ongoing research suggests that this may not be the complete picture. nih.gov Scientists are actively investigating other biological targets and pathways that may contribute to the diverse effects of these compounds.
A significant finding is that imiquimod can interact with adenosine (B11128) receptor signaling in a manner that is independent of TLR7 and TLR8. researchgate.net Research has revealed that imiquimod acts as an adenosine receptor antagonist. researchgate.net Furthermore, it appears to have an inhibitory effect on adenylyl cyclase activity downstream from the receptor. researchgate.net Since adenosine signaling is often involved in the negative regulation of inflammation, this newly identified pathway could represent an additional mechanism by which imiquimod boosts pro-inflammatory and antitumor responses. researchgate.netresearchgate.net
Beyond adenosine receptors, other potential pathways are being explored. For instance, the SIRPα (Signal-regulatory protein alpha) pathway is a key myeloid checkpoint that cancer cells exploit to evade the immune system. There is speculation that TLR ligands like imiquimod could function as SIRPα inhibitors or as macrophage-activating agents that counteract this immuno-evasion strategy, though this link requires further investigation. justia.com
The continued elucidation of the primary TLR7 pathway also reveals new complexities. For example, a novel heterocyclic-modified imidazoquinoline derivative, SMU-L11, was shown to be a potent and selective TLR7 agonist that activates both the NF-κB and MAPK signaling pathways to regulate the tumor microenvironment in melanoma. nih.gov Understanding how different analogs fine-tune these downstream pathways is a key area of future research.
Table 4: Known vs. Emerging Biological Pathways for Imidazoquinolines
| Pathway | Target/Mediator | Mechanism | Therapeutic Consequence | Reference |
|---|---|---|---|---|
| Known Pathway | Toll-like Receptor 7 (TLR7) | Agonist binding triggers MyD88-dependent signaling cascade. | Induction of pro-inflammatory cytokines (IFN-α, TNF-α) and activation of innate and adaptive immunity. | nih.govnih.gov |
| Emerging Pathway | Adenosine Receptors | Acts as a receptor antagonist and inhibits adenylyl cyclase. | Blocks immunosuppressive signals, boosting pro-inflammatory responses independently of TLR7. | researchgate.netresearchgate.net |
| Exploratory Pathway | SIRPα Pathway | Potential inhibition or modulation of the SIRPα-CD47 checkpoint. | May enhance macrophage-mediated phagocytosis of cancer cells. | justia.com |
Emerging Applications in Immunotherapy and Other Therapeutic Areas
The proven ability of this compound and its analogs to potently stimulate the immune system has led to their exploration in a variety of therapeutic areas beyond their initial dermatological indications. These emerging applications leverage their immunomodulatory, antiviral, and antitumor properties in new and innovative ways.
In oncology , research is moving beyond skin cancer to address other malignancies.
Cervical Intraepithelial Neoplasia (CIN): A meta-analysis has shown that topical imiquimod is effective in causing the regression of CIN, a precursor to cervical cancer, and in promoting the clearance of the human papillomavirus (HPV). mdpi.com This suggests its potential as a non-surgical treatment option for patients with high-grade CIN. mdpi.com
Melanoma: Novel, highly potent imidazoquinoline analogs are being specifically designed to regulate the tumor microenvironment in melanoma, enhancing the proliferation and activity of CD4+ and CD8+ T cells to directly kill tumor cells. nih.gov
Pancreatic Cancer: Imiquimod is being incorporated as an adjuvant in advanced theranostic systems for pancreatic cancer, a notoriously difficult-to-treat disease. mdpi.com
In the realm of infectious diseases , applications are being investigated for pathogens that are challenging to treat with conventional antimicrobials.
Leishmaniasis: Analogs of this compound have demonstrated the ability to kill Leishmania amazonensis, the parasite responsible for cutaneous leishmaniasis. nih.gov The mechanism appears to involve acting as a pro-oxidant and pro-inflammatory agent against the intracellular form of the parasite. nih.gov
Table 5: Summary of Emerging Therapeutic Applications
| Therapeutic Area | Specific Application | Research Finding | Reference |
|---|---|---|---|
| Oncology | Cervical Intraepithelial Neoplasia (CIN) | Effective in causing regression of lesions and promoting HPV clearance. | mdpi.com |
| Melanoma | Novel analogs enhance T-cell activation and inhibit tumor growth. | nih.gov | |
| Pancreatic Cancer | Used as an immunoadjuvant in MRI-guided theranostic nanoparticles. | mdpi.com | |
| Infectious Disease | Leishmaniasis | Analogs show direct killing activity against Leishmania amazonensis parasites. | nih.gov |
| General Immunotherapy | Adjuvant Therapy | Combination with other agonists (e.g., TLR9) or therapies (e.g., cryotherapy) eradicates large tumors and induces immune memory. | nih.govnih.gov |
Q & A
Q. What are the common synthetic routes for 1-Isobutyl-1H-imidazo[4,5-c]quinoline?
A widely used method involves starting with 4-hydroxy-3-nitroquinoline, which undergoes chlorination with phosphorus oxychloride (POCl₃) to yield 4-chloro-3-nitroquinoline. Subsequent substitution with an isobutyl group at the 1-position is achieved via alkylation. The nitro group is reduced to an amine, followed by cyclization with agents like hydrazine hydrate to form the imidazo[4,5-c]quinoline core. Key intermediates include 4-chloro-1-isobutyl derivatives and 4-hydrazinyl analogs, which are critical for final amination steps .
Q. What spectroscopic methods confirm the structure of synthesized derivatives?
Characterization typically employs:
- 1H/13C NMR : To verify substituent positions and ring system integrity. For example, aromatic protons in imidazoquinoline derivatives resonate between δ 7.2–8.5 ppm .
- Mass spectrometry (MS) : To confirm molecular weight (e.g., Imiquimod: m/z 240.31 [M+H]+) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretching) and ~3240 cm⁻¹ (N-H) validate the imidazole ring .
- Elemental analysis : Ensures purity and stoichiometry (e.g., C14H16N4 requires C 69.98%, H 6.71%, N 23.31%) .
Q. How is purity assessed in research settings?
Reverse-phase HPLC with UV detection (λ = 260 nm) is standard. A Phenomenex Luna C18 column and mobile phase of phosphoric acid-acetonitrile gradients resolve impurities like 4-chloro derivatives (retention time ~12.3 min) and 4-methoxy analogs (~14.1 min) .
Q. What role does phosphorus oxychloride play in synthesis?
POCl₃ facilitates chlorination of hydroxyl groups (e.g., converting 4-hydroxy-3-nitroquinoline to 4-chloro-3-nitroquinoline). Optimal conditions use 1–2 equivalents of POCl₃ in DMF at 80–100°C to avoid over-chlorination .
Advanced Questions
Q. How do reaction conditions influence regioselectivity during cyclization?
Regioselectivity in imidazole ring formation depends on:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 4-position.
- Temperature : Higher temperatures (>100°C) promote kinetic control, favoring 1-isobutyl substitution over branched isomers.
- Catalysts : Lewis acids like ZnCl₂ stabilize transition states, reducing side products during hydrazine-mediated cyclization .
Q. How can X-ray crystallography resolve molecular conformation ambiguities?
Single-crystal X-ray diffraction (100 K, Mo-Kα radiation) reveals planar imidazoquinoline cores (deviation <0.03 Å) and hydrogen-bonding motifs. For 4-hydrazinyl derivatives, intermolecular N–H···N bonds (2.13–2.44 Å) form inversion dimers, critical for stability and solubility .
Q. What strategies resolve NMR spectral contradictions in analogs?
Discrepancies between theoretical (DFT-calculated) and experimental NMR shifts are addressed by:
Q. How do hydrogen-bonding motifs affect solubility and stability?
Crystallographic studies show that N–H···N bonds in 4-hydrazinyl derivatives create R₂²(10) ring motifs, enhancing thermal stability (melting points >260°C). However, strong intermolecular interactions reduce aqueous solubility, necessitating co-solvents like ethanol for biological testing .
Q. What intermediates are critical in Imiquimod synthesis?
Key intermediates include:
Q. How do substituents influence immune-modulating activity?
- 1-Position : Isobutyl groups enhance TLR7/8 binding (IC₅₀ = 0.2 μM) by increasing hydrophobic interactions.
- 4-Position : Amino groups are essential for cytokine induction (IFN-α production ↑5-fold vs. methoxy analogs).
- 2-Position : Aryl substitutions (e.g., phenyl) improve bioavailability but reduce aqueous stability .
Methodological Tables
Q. Table 1: Crystallographic Data for 4-Hydrazinyl-1-isobutyl Derivative
| Parameter | Value |
|---|---|
| Space group | Triclinic, P1 |
| a, b, c (Å) | 5.4735, 9.1275, 13.3814 |
| α, β, γ (°) | 98.076, 101.787, 96.269 |
| Hydrogen bonds (Å) | N4–H1N4···N3: 2.13–2.94 |
| R factor | 0.040 |
| Reference |
Q. Table 2: HPLC Retention Times for Imiquimod Impurities
| Impurity | Retention Time (min) | Molecular Formula |
|---|---|---|
| 4-Chloro derivative | 12.3 | C₁₄H₁₄ClN₃ |
| 4-Methoxy analog | 14.1 | C₁₅H₁₇N₃O |
| Hydrated byproduct | 16.8 | C₁₄H₁₅N₃O |
| Reference |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
